molecular formula C13H12Cl2N4O2S B12116282 ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12116282
M. Wt: 359.2 g/mol
InChI Key: AJTKAQPFGJKJFH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that combines a triazine ring with a cyclopenta[b]thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene moiety is synthesized through a series of reactions starting from thiophene derivatives. This involves cyclization reactions that form the fused ring structure.

    Coupling Reaction: The final step involves coupling the triazine derivative with the cyclopenta[b]thiophene carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to speed up reactions and improve yields, as well as the use of automated synthesis equipment to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like sodium carbonate or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones from the thiophene moiety.

    Hydrolysis Products: Carboxylic acids from the ester group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent. The triazine ring is known for its biological activity, and the compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in plants and pests. Additionally, its structural properties make it useful in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and proteins, inhibiting their function. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent. The compound may also interact with DNA, leading to the inhibition of cell replication and growth .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-ethylamino-1,3,5-triazine: Similar triazine structure but lacks the cyclopenta[b]thiophene moiety.

    2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with different substituents.

    Cyclopenta[b]thiophene-3-carboxylate: Lacks the triazine ring but shares the thiophene structure.

Uniqueness

Ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of the triazine and cyclopenta[b]thiophene structures. This dual functionality allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions, making it more versatile than its individual components .

Properties

Molecular Formula

C13H12Cl2N4O2S

Molecular Weight

359.2 g/mol

IUPAC Name

ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C13H12Cl2N4O2S/c1-2-21-10(20)8-6-4-3-5-7(6)22-9(8)16-13-18-11(14)17-12(15)19-13/h2-5H2,1H3,(H,16,17,18,19)

InChI Key

AJTKAQPFGJKJFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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